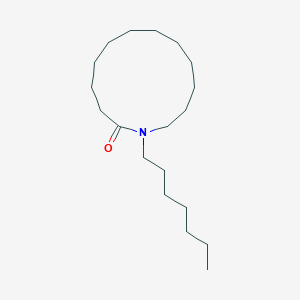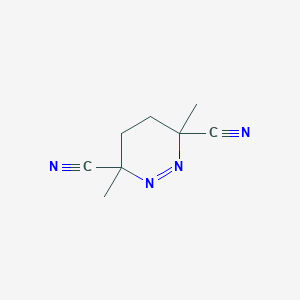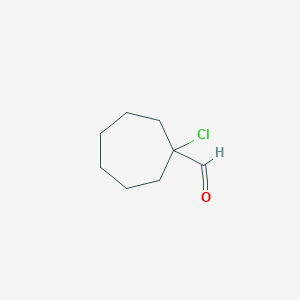
2,6-diamino-3-nitro-1H-pyridine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-3-nitro-1H-pyridine-4-thione is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound is characterized by the presence of amino groups at positions 2 and 6, a nitro group at position 3, and a thione group at position 4 on the pyridine ring. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-3-nitro-1H-pyridine-4-thione typically involves multi-step reactions starting from pyridine derivativesThe thione group can be introduced via thiolation reactions using sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diamino-3-nitro-1H-pyridine-4-thione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Ammonia or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2,6-Diamino-3-nitro-1H-pyridine-4-thione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-diamino-3-nitro-1H-pyridine-4-thione involves interactions with various molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The nitro group may undergo bioreduction, generating reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diamino-3,5-dinitropyridine-1-oxide: Similar structure with additional nitro groups.
2,6-Diamino-4-ethyl-4H-thiopyran: Contains a thiopyran ring instead of a pyridine ring.
Uniqueness
2,6-Diamino-3-nitro-1H-pyridine-4-thione is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and nitro groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .
Propiedades
Número CAS |
60282-72-6 |
|---|---|
Fórmula molecular |
C5H6N4O2S |
Peso molecular |
186.19 g/mol |
Nombre IUPAC |
2,6-diamino-3-nitro-1H-pyridine-4-thione |
InChI |
InChI=1S/C5H6N4O2S/c6-3-1-2(12)4(9(10)11)5(7)8-3/h1H,(H5,6,7,8,12) |
Clave InChI |
UBSRMAHRWWDHIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=C(C1=S)[N+](=O)[O-])N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Phenol, 4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]-](/img/structure/B14612375.png)
![6-[Bis(carboxymethyl)amino]hexanoic acid](/img/structure/B14612387.png)

![3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine](/img/structure/B14612400.png)

![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14612417.png)





